molecular formula C13H11ClO5S B2536376 Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate CAS No. 886498-59-5

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate

Cat. No.: B2536376
CAS No.: 886498-59-5
M. Wt: 314.74
InChI Key: HHLPOCSOIUIVAT-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a methyl ester group at the 2-position and a sulfonylmethyl group attached to a 4-chlorophenyl ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group can be introduced via sulfonylation reactions. This step often involves the reaction of a suitable sulfonyl chloride with a methyl group in the presence of a base.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound is similar in structure but contains a fluoro and nitro group instead of a chlorophenyl and sulfonylmethyl group.

    Methyl 5-(4-Cyanophenyl)furan-2-carboxylate: This compound has a cyanophenyl group instead of a chlorophenyl group.

Uniqueness

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.

Properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPOCSOIUIVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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